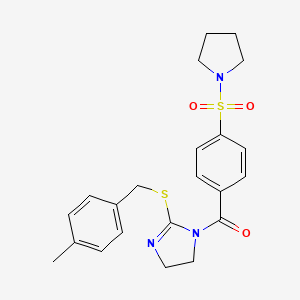

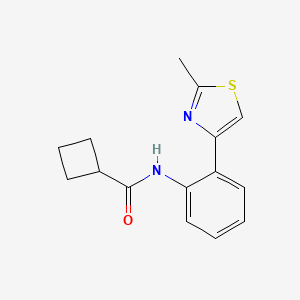

![molecular formula C23H18BrCl2NO2 B2642123 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide CAS No. 477889-09-1](/img/structure/B2642123.png)

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The molecule also contains a bromobenzyl group and a dichlorobenzyl group, which are both types of benzyl groups (C6H5CH2) with halogen substitutions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The bromobenzyl and dichlorobenzyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the bromobenzyl and dichlorobenzyl groups attached to the carbon atoms of the amide group .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, under certain conditions, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The bromine and chlorine atoms on the benzyl groups make those positions more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to similar compounds without these halogens .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

One of the significant applications of compounds similar to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide is in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) details the synthesis and characterization of zinc phthalocyanine substituted with Schiff base derivatives, showcasing its potential as a Type II photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Reactivity with Chlorine

Another study explores the reactivity of oxybenzone, a UV filter found in sunscreens, with chlorine in seawater swimming pools. This study by Manasfi et al. (2015) is relevant as it discusses the transformation products and degradation mechanisms when compounds with bromine, similar to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide, react with chlorine, leading to the formation of brominated disinfection byproducts (Manasfi et al., 2015).

Chemical Synthesis and Catalysis

The compound's utility in chemical synthesis and catalysis is highlighted in a study by Altman et al. (2008), which demonstrates the improved efficacy of Cu-catalyzed cross-coupling reactions of aryl iodides and bromides with alcohols using specific ligands. This is particularly relevant as it shows how similar bromine-containing compounds can be involved in efficient catalytic processes (Altman et al., 2008).

Photoluminescent Properties

A study by Weng et al. (2018) on the derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide, which are structurally similar to (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide, discusses their photoluminescent properties. This research could indicate potential applications of such compounds in optical materials and sensors (Weng et al., 2018).

Eigenschaften

IUPAC Name |

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(3,4-dichlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrCl2NO2/c24-19-7-1-17(2-8-19)15-29-20-9-3-16(4-10-20)6-12-23(28)27-14-18-5-11-21(25)22(26)13-18/h1-13H,14-15H2,(H,27,28)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIRRTAPLAZVLO-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2642045.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2642052.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

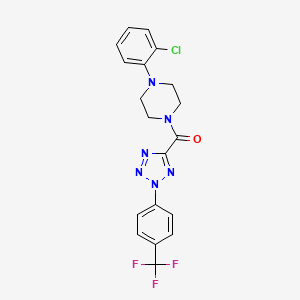

![6-(4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642055.png)

![2-[(3-Chlorophenyl)methylimino]-8-methoxychromene-3-carboxamide](/img/structure/B2642060.png)

![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)

![N-[(4-Chlorophenyl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B2642063.png)